ICI 174864

δ-opioid receptor binding affinity selectivity

ICI 174864 is a selective δ-opioid receptor inverse agonist essential for functional selectivity studies. Its distinct inverse agonism at constitutively active δ-receptors, absent in neutral antagonists like naltrindole, makes it critical for receptor regulation and signaling research. Used at low nanomolar to low micromolar concentrations for selective DOR blockade in tissue and in vivo CNS studies, avoiding μ/κ receptor interference. Buy for your research.

Molecular Formula C34H46N4O6
Molecular Weight 606.8 g/mol
CAS No. 89352-67-0
Cat. No. B549361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICI 174864
CAS89352-67-0
SynonymsICI 174864
ICI-174864
N,N-diallyl-Tyr-Aib-Phe-Leu
N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
Molecular FormulaC34H46N4O6
Molecular Weight606.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C
InChIInChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1
InChIKeyBGJPRBZZLWCLJW-AWCRTANDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
SolubilitySoluble in DMSO
Storage-20°C

ICI 174,864 (CAS 89352-67-0): A Selective Delta-Opioid Receptor Antagonist for Neuropharmacology Research


ICI 174,864 (N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH; CAS 89352-67-0) is a synthetic peptide analog of the endogenous enkephalin Leu-enkephalin. It acts as a potent and highly selective antagonist for the δ-opioid receptor (DOR, OP1) [1]. ICI 174,864 demonstrates a marked binding selectivity for δ over μ and κ opioid receptors, making it a widely used research tool in neuropharmacology, pain research, and studies of opioid receptor signaling .

Procurement Rationale for ICI 174,864 (CAS 89352-67-0): Why Substitution with Other δ-Antagonists Compromises Experimental Outcomes


Substitution with other δ-opioid receptor antagonists like naltrindole or BNTX can compromise experimental outcomes due to fundamental pharmacological differences. ICI 174,864 exhibits distinct functional activity, operating as an inverse agonist at constitutively active δ-receptors, while naltrindole functions as a neutral antagonist [1]. This functional divergence leads to different effects on receptor regulation and downstream signaling [2]. Furthermore, ICI 174,864 displays a unique partial agonism profile at higher concentrations that is absent in other selective δ-antagonists [3]. These properties necessitate careful selection based on specific experimental aims, as interchangeable use can lead to conflicting or misinterpreted results in functional assays and in vivo models.

ICI 174,864 (CAS 89352-67-0) Quantitative Evidence Guide: Verified Differentiation from Comparators for Scientific Selection


Receptor Binding Affinity and Selectivity: ICI 174,864 vs. Naloxone

ICI 174,864 exhibits high affinity for the δ-opioid receptor (Ki = 35 nM) in human receptor binding assays [1]. Critically, it demonstrates marked selectivity over μ and κ receptors, as it is equipotent with naloxone but does not reverse the effects of the μ-agonist DAGO or the κ-agonist tifluadom . This selectivity is essential for isolating δ-receptor mediated effects in complex systems where naloxone's pan-opioid antagonism would confound results.

δ-opioid receptor binding affinity selectivity naloxone

Functional Inverse Agonism: ICI 174,864 vs. Naltrindole at Constitutively Active δ-Receptors

ICI 174,864 acts as a full inverse agonist at constitutively active δ-opioid receptors, significantly reducing basal [³⁵S]-GTPγS binding, whereas naltrindole acts as a neutral antagonist with no effect on basal activity [1]. ICI 174,864's inverse agonism is characterized by an EC₅₀ of 2.66 nM and a maximal efficacy (Emax) of -35.95% in [³⁵S]-GTPγS binding assays, similar in efficacy but with a 3.5-fold higher EC₅₀ compared to the inverse agonist N,N(CH₃)₂-Dmt-Tic-NH₂ [2]. In contrast, naltrindole (NTI) functions as a neutral antagonist, exhibiting no inverse agonistic activity up to 30 mM [2].

inverse agonism constitutive activity δ-opioid receptor naltrindole

Central Nervous System Antagonism Potency: ICI 174,864 vs. ICI 154,129

In an in vivo model of rat urinary bladder reflex contractions, ICI 174,864 was considerably more potent as a central δ-opioid receptor antagonist than its predecessor, ICI 154,129 . An intracerebroventricular (ICV) dose of 1-3 μg of ICI 174,864 selectively and reversibly antagonized the inhibitory effects of the δ-agonist DPDPE, whereas ICI 154,129 required doses of 200-600 μg to achieve similar antagonism . This represents an approximately 200-fold difference in potency.

in vivo antagonism δ-opioid receptor bladder reflex ICI 154,129

Dose-Dependent Partial Agonism: ICI 174,864 at High Concentrations

At higher doses (6-15 μg, ICV), ICI 174,864 exhibits marked agonistic activity, inhibiting bladder contractions in a manner resistant to low doses of the non-selective antagonist naloxone (1-2 μg) [1]. This partial agonist activity is a unique feature among selective δ-antagonists and is mediated via the δ-opioid receptor [2]. In vitro, this partial agonism is observed as an inhibition of the electrically stimulated mouse vas deferens with an ED₅₀ of 90 μM [2].

partial agonism δ-opioid receptor dose-response naloxone

High-Value Application Scenarios for ICI 174,864 (CAS 89352-67-0) in δ-Opioid Receptor Research


Isolation of δ-Opioid Receptor-Mediated Effects in Complex Systems

Use ICI 174,864 at low nanomolar to low micromolar concentrations to selectively block δ-opioid receptors in tissue preparations or cell cultures where μ and κ receptors are also present. Its high selectivity, demonstrated by its inability to reverse μ-agonist (DAGO) or κ-agonist (tifluadom) effects , ensures that observed changes are solely attributable to δ-receptor blockade. This is critical for dissecting the specific contributions of δ-receptors in pain pathways, gastrointestinal function, and immune responses .

Studies of Constitutive Activity and Inverse Agonism at δ-Opioid Receptors

Employ ICI 174,864 as a pharmacological tool to investigate constitutive activity of δ-opioid receptors. In systems expressing high levels of DOR, such as transfected C6 glioma cells, ICI 174,864 acts as a full inverse agonist, reducing basal [³⁵S]-GTPγS binding (EC₅₀ = 2.66 nM, Emax = -35.95%) [1]. This allows for the study of receptor states and signaling independent of exogenous agonist addition, a property not shared by neutral antagonists like naltrindole [1].

In Vivo Validation of δ-Opioid Receptor Function in Central Nervous System Models

For in vivo studies targeting central δ-opioid receptors, ICI 174,864 provides a potent and effective tool. Based on its high potency (1-3 μg, ICV) in blocking δ-agonist (DPDPE)-mediated inhibition of bladder reflexes in rats , it is suitable for intracerebroventricular or intrathecal administration in pain, bladder function, and other behavioral models. Careful dose-response studies are essential to avoid the partial agonist effects observed at higher doses (6-15 μg, ICV) [2].

Pharmacological Validation in Electrophysiology

Utilize ICI 174,864 to confirm δ-opioid receptor mediation of observed effects in electrophysiological recordings. At a concentration of 0.3 μM, ICI 174,864 effectively blocks deltorphin II-mediated inhibition of voltage-gated Ca²⁺ currents (CaV2.2 channels) in acutely isolated gastric vagal afferent neurons, reducing inhibition from 47% ± 24% to 4% ± 4% [3]. This application is valuable for validating the receptor subtype responsible for opioid modulation of neuronal excitability and synaptic transmission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ICI 174864

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.